N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with a cyanomethylthio group and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The cyanomethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The cyanomethylthio group can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their substituents and biological activities . For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a pyridazine ring and exhibit different pharmacological profiles.
1,2,4-triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring and are known for their kinase inhibitory activities.
Properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c1-12-2-4-13(5-3-12)26(23,24)18-10-8-15-20-19-14-6-7-16(21-22(14)15)25-11-9-17/h2-7,18H,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQHYJFBFAWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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